![molecular formula C17H13F3N2O3S B2784104 4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-39-9](/img/structure/B2784104.png)

4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

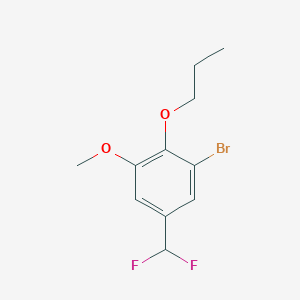

The compound is a derivative of thieno[3,2-b]pyridine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). The trifluoromethyl group (-CF3) and the phenyl group attached to the nitrogen atom suggest that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-b]pyridine ring, a trifluoromethyl group, and an amide group. The presence of these functional groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could influence its behavior in biological systems .科学研究应用

Application in Cannabinoid Type 2 Receptor Research

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

The compound, along with its derivatives, has been shown to act at the CB2 receptor either as agonists or as inverse agonists/antagonists in vitro . These compounds have potential therapeutic applications for a variety of diseases .

Methods of Application or Experimental Procedures

The compounds were synthesized through Dieckmann condensation into methyl 4,5-dihydro-7-hydroxy-5-oxo-2H-pyrazolo[4,3-b]pyridine-6-carboxylates, which were directly subjected to amidation reaction with the corresponding amines .

Results or Outcomes

The compounds were found to have anti-osteoarthritic activity in vivo . Ten of the new compounds studied were found to be potent and selective ligands of the CB2 receptor, with K values ranging from 48.46 to 0.45 nM and CB1/CB2 selectivity indices (SI) ranging from >206 to >4739 .

Application in Antifungal Research

Summary of the Application

The compound and its derivatives have been found to have strong and selective antifungal activity against Cryptococcus neoformans and Cryptococcus gattii .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not found in the available resources.

Results or Outcomes

The compounds were found to have strong and selective antifungal activity . The specific results or outcomes, including any quantitative data or statistical analyses, were not found in the available resources.

Application in Antiviral Research

Summary of the Application

Indole derivatives, which may include the compound , have been found to possess various biological activities, including antiviral properties .

Results or Outcomes

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, one compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Application in Drug Development

Specific Scientific Field

Summary of the Application

Trifluoromethyl group-containing drugs, which may include the compound , have been reviewed for their potential in drug development over the last 20 years .

Results or Outcomes

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

未来方向

属性

IUPAC Name |

4-ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c1-2-22-11-6-7-26-14(11)13(23)12(16(22)25)15(24)21-10-5-3-4-9(8-10)17(18,19)20/h3-8,23H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFKAPCITCUTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)

![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)

![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)

![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)

![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)

![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)